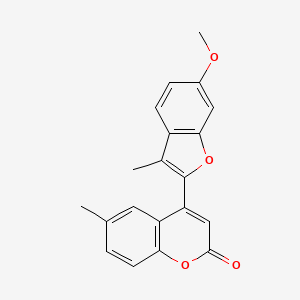

4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4/c1-11-4-7-17-15(8-11)16(10-19(21)23-17)20-12(2)14-6-5-13(22-3)9-18(14)24-20/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIGPQQIQVCLTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=C(O3)C=C(C=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxy-3-methyl-1-benzofuran-2-carbaldehyde with 6-methylchromen-2-one under acidic or basic conditions. The reaction may require the use of catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzofuran or chromenone rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, alkanes

Substitution: Halogenated derivatives, amines, thiols

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

Medicine: Explored for its potential therapeutic applications, such as in the treatment of cancer, cardiovascular diseases, and neurological disorders.

Industry: Utilized in the development of advanced materials, including photoresponsive and fluorescent compounds for optical and electronic applications.

Mechanism of Action

The mechanism of action of 4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling and function.

Modulating Gene Expression: Influencing the expression of genes involved in various biological processes, such as inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Research Findings

- Synthetic Flexibility : The target compound’s benzofuran moiety can be synthesized via methods similar to those for aurones (e.g., Claisen-Schmidt condensation) .

- Structure-Activity Relationships : Bulky substituents (e.g., benzofuran, piperidinylmethyl) increase molecular weight and may improve target binding but reduce solubility .

- Thermal Stability : Thiadiazole derivatives () exhibit higher melting points than simpler coumarins, suggesting stronger crystal packing .

Biological Activity

4-(6-Methoxy-3-methyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one, also known by its CAS number 858766-29-7, is a complex organic compound belonging to the class of benzofuran derivatives. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. The unique structure of this compound features a coumarin backbone, which is associated with various pharmacological potentials.

The molecular formula of this compound is , and it has a molecular weight of approximately 320.34 g/mol. The presence of the methoxy group enhances its nucleophilicity, making it susceptible to electrophilic attack, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H16O4 |

| Molecular Weight | 320.344 g/mol |

| CAS Number | 858766-29-7 |

The biological effects of this compound are primarily mediated through interactions with specific biological targets. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines, likely through mechanisms involving:

- Apoptosis induction

- Cell cycle arrest

The compound has been shown to disrupt microtubule dynamics, which is critical in cancer cell proliferation and survival. Specifically, studies have revealed that it binds to the colchicine binding site on tubulin, leading to inhibition of tubulin polymerization and subsequent cell cycle arrest at the G2/M phase.

Anticancer Activity

Multiple studies have evaluated the anticancer potential of this compound against various human cancer cell lines. Notably:

- Cytotoxicity : The compound demonstrated significant cytotoxic effects with varying IC50 values across different cancer types:

- HeLa (cervical cancer) : IC50 = 0.57 µM

- HCT116 (colon cancer) : IC50 = 0.87 µM

- A549 (lung cancer) : IC50 = 5.74 µM

- HepG2 (liver cancer) : IC50 = 0.73 µM

These findings underscore the importance of substituents like the methoxy group in enhancing antiproliferative activity .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown potential anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines and modulates pathways associated with inflammation, making it a candidate for further exploration in inflammatory disease models.

Case Studies

Several case studies have documented the synthesis and biological evaluation of this compound:

- Study on Cytotoxicity : A study reported that derivatives similar to this compound exhibited potent cytotoxicity against gastric cancer cell lines, with one derivative showing an IC50 value as low as 0.4 µM against MGC-803 cells .

- Mechanistic Insights : Another investigation utilized molecular docking studies to elucidate binding interactions at the β-tubulin site, providing insights into how structural modifications could enhance activity .

Q & A

Synthesis and Optimization

Basic Question: What are the common synthetic routes for preparing 4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one, and what key reagents are involved? Methodological Answer: The compound is synthesized via multi-step routes, often involving:

- Condensation reactions : Benzofuran and coumarin moieties are linked using base-catalyzed (e.g., NaOH/K₂CO₃) condensation of aldehydes with hydroxylated intermediates in ethanol or methanol .

- Pechmann condensation : For the coumarin core, phenols react with β-ketoesters (e.g., ethyl acetoacetate) under acidic conditions (H₂SO₄) .

- Functional group modifications : Methoxy and methyl groups are introduced via alkylation or protection/deprotection strategies.

Advanced Question: How can reaction conditions (solvent, catalyst, temperature) be optimized to minimize by-products during benzofuran-coumarin coupling? Methodological Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase side reactions; ethanol/water mixtures balance yield and purity .

- Catalyst screening : Use of biogenic ZnO nanoparticles () or mild bases (K₂CO₃) reduces unwanted oxidation by-products.

- Temperature control : Stepwise heating (e.g., 60°C for condensation, room temperature for sensitive intermediates) improves regioselectivity .

Structural Characterization

Basic Question: What spectroscopic and crystallographic methods are used to confirm the structure of this compound? Methodological Answer:

- X-ray crystallography : SHELX software (SHELXL/SHELXS) resolves crystal packing and stereochemistry, critical for verifying benzofuran-chromenone connectivity .

- NMR/HRMS : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm), while HRMS validates molecular weight .

Advanced Question: How can discrepancies between calculated and experimental XRD data be resolved for complex derivatives? Methodological Answer:

- Twinned data refinement : SHELXL’s TWIN/BASF commands model twin domains in low-symmetry crystals .

- DFT calculations : Compare theoretical (Gaussian) and experimental bond angles to identify conformational distortions .

Biological Activity

Basic Question: What in vitro assays are typically used to evaluate the biological activity of this compound? Methodological Answer:

- Anticancer screening : MTT assays on cell lines (e.g., HEPG2-1) measure IC₅₀ values, with coumarin derivatives showing sub-µM activity in some cases .

- Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria assess zone-of-inhibition profiles .

Advanced Question: How can researchers design assays to distinguish α1B-adrenoceptor selectivity from off-target effects? Methodological Answer:

- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-prazosin) on transfected cell lines expressing α1A/α1B/α1D subtypes .

- Computational docking : AutoDock Vina predicts binding affinities to receptor pockets, guiding mutagenesis studies (e.g., Ala-scanning) .

Structure-Activity Relationships (SAR)

Basic Question: How does the methoxy group at position 6 of the benzofuran ring influence bioactivity? Methodological Answer:

- Electron-donating effects : Methoxy enhances π-stacking with hydrophobic receptor pockets, improving binding (e.g., 10–15× selectivity in α1B antagonism) .

- Comparative studies : Replace methoxy with hydroxyl or halogens; decreased activity in methylotrophic bacteria assays suggests steric/electronic tuning is critical .

Advanced Question: What strategies improve the pharmacokinetic profile of this compound while retaining activity? Methodological Answer:

- Prodrug design : Acetylate hydroxyl groups to enhance bioavailability; hydrolyze in vivo via esterases .

- Lipinski’s rule compliance : Introduce solubilizing groups (e.g., morpholine) while maintaining logP < 5 .

Analytical Method Development

Basic Question: Which HPLC conditions reliably quantify this compound in mixtures? Methodological Answer:

- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile phase : Gradient of acetonitrile/0.1% TFA in water (30→70% over 20 min), UV detection at 254 nm .

Advanced Question: How can NMR resolve overlapping peaks in structurally similar impurities? Methodological Answer:

- 2D NMR (COSY/HSQC) : Correlate proton-proton coupling and C-H connectivity to distinguish regioisomers .

- Dynamic exchange studies : Variable-temperature NMR identifies rotamers causing signal broadening .

Data Contradiction Analysis

Basic Question: How should researchers address conflicting reports on this compound’s antitumor efficacy? Methodological Answer:

- Meta-analysis : Compare cell line specificity (e.g., HEPG2-1 vs. MCF7), culture conditions, and assay protocols across studies .

- Dose-response validation : Replicate experiments using standardized IC₅₀ protocols (72-h exposure, 10% FBS) .

Advanced Question: What statistical approaches reconcile discrepancies in receptor binding data between labs? Methodological Answer:

- Bayesian hierarchical modeling : Accounts for inter-lab variability in Kd measurements .

- Blinded replicate studies : Eliminate observer bias by using automated high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.